molecular formula C13H11NO4 B6158985 3,4-dimethyl isoquinoline-3,4-dicarboxylate CAS No. 1238846-45-1

3,4-dimethyl isoquinoline-3,4-dicarboxylate

Cat. No.: B6158985
CAS No.: 1238846-45-1
M. Wt: 245.23 g/mol
InChI Key: LTJGFMPZFIXWNB-UHFFFAOYSA-N
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Description

3,4-Dimethyl isoquinoline-3,4-dicarboxylate is a chemical reagent intended for research use only, not for diagnostic or therapeutic applications. This compound is of significant interest in synthetic organic chemistry, particularly as a potential precursor or intermediate in constructing complex nitrogen-containing heterocycles. Similar dihydroisoquinoline derivatives are known to react with acetylenedicarboxylates to form tricyclic structures, which are valuable scaffolds in medicinal chemistry research . Such tricyclic derivatives built from an isoquinoline core have been synthesized and investigated for their biological properties, including antibacterial activity against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecium . Furthermore, the isoquinoline core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, such as antioxidant, acetylcholinesterase inhibitory, and anti-inflammatory effects . Researchers value this compound for exploring new chemical spaces and developing novel bioactive molecules. Proper handling procedures are essential; consult the Safety Data Sheet for detailed hazard and handling information before use.

Properties

CAS No.

1238846-45-1

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

dimethyl isoquinoline-3,4-dicarboxylate

InChI

InChI=1S/C13H11NO4/c1-17-12(15)10-9-6-4-3-5-8(9)7-14-11(10)13(16)18-2/h3-7H,1-2H3

InChI Key

LTJGFMPZFIXWNB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC2=CC=CC=C21)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl isoquinoline-3,4-dicarboxylate can be achieved through several methods. One common approach involves the reaction of isoquinoline with dimethyl acetylenedicarboxylate under specific conditions . This reaction typically requires a catalyst and is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethyl isoquinoline-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into dihydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit unique biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

3,4-Dimethyl isoquinoline derivatives have been studied for their pharmacological properties. Several isoquinoline compounds exhibit activity as:

  • Analgesics : Some isoquinoline derivatives act as agonists of the kappa-opioid receptor, which can be beneficial in pain management .
  • CNS Disorders : Compounds related to isoquinoline structures have shown promise in treating central nervous system disorders, including cognitive dysfunction and Parkinson's disease .
  • Cancer Treatment : Isoquinoline compounds have been identified as estrogen receptor antagonists, which may aid in the treatment of estrogen-related diseases such as breast cancer .

Synthetic Methodologies

The synthesis of 3,4-dimethyl isoquinoline-3,4-dicarboxylate can be approached through various chemical reactions:

  • Three-Component Reactions : A notable method involves the reaction between isoquinoline, dimethyl acetylenedicarboxylate, and indole. This reaction has been studied for its kinetics and mechanisms using UV spectrophotometry . The findings indicate that solvent effects and temperature significantly influence the reaction rate.
  • Improved Synthesis Techniques : Recent advancements have focused on optimizing synthetic routes to enhance yield and purity. For example, a method involving potassium ethyl malonate has demonstrated a yield of up to 94.2% with a purity of 98.7% . Such improvements are critical for industrial applications where high-quality compounds are required.

Industrial Applications

The unique properties of this compound make it suitable for various industrial applications:

  • Agrochemicals : Many derivatives of isoquinolines are utilized in the development of agrochemicals due to their biological activity against pests and pathogens .
  • Dyes and Colorants : Isoquinoline derivatives are also employed in the manufacturing of dyes and food colorants, contributing to their commercial value .
  • OLEDs and Chemo-sensors : The compound's potential as a ligand in organic light-emitting diodes (OLEDs) and as a selective chemo-sensor for metal ions has been explored due to its electronic properties .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 3,4-dimethyl isoquinoline derivatives in specific applications:

StudyApplicationFindings
Zakarianezhad et al. (2021)Reaction KineticsInvestigated the kinetics of three-component reactions involving isoquinolines; established rate constants and solvent effects .
Patent CA2912849A1CNS DisordersIdentified new compounds as potential treatments for Parkinson's disease through kappa-opioid receptor modulation .
RSC Advances (2014)AgrochemicalsReviewed various quinoline derivatives with antiprotozoal activity; highlighted potential applications in agriculture .

Mechanism of Action

The mechanism of action of 3,4-dimethyl isoquinoline-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

2-tert-Butyl 4-Methyl 3,4-Dihydroisoquinoline-2,4(1H)-dicarboxylate

This derivative features a partially saturated isoquinoline core (3,4-dihydro) and bulkier tert-butyl and methyl ester groups. Its molecular weight (291.3 g/mol) is higher than the unsaturated target compound, and the tert-butyl group may confer steric hindrance in reactions .

1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline

The absence of ester groups limits its utility in carboxylate-based reactions but highlights structural diversity in pharmacological applications .

Pyridine-Based Dicarboxylates

Dimethyl 3,4-Pyridinedicarboxylate

Replacing the fused benzene ring of isoquinoline with a single pyridine ring simplifies the structure. The molecular formula (C₉H₉NO₄) and weight (195.17 g/mol) are lower, and the absence of fused aromaticity reduces π-π stacking interactions, affecting solid-state packing and solubility .

Diethyl 2,3-Quinolinedicarboxylate

A quinoline derivative with ethyl esters, this compound shares a fused benzene-pyridine core but differs in substitution positions. Ethyl esters increase hydrophobicity compared to methyl esters, influencing pharmacokinetic properties .

Heterocyclic Dicarboxylates with Non-Aromatic Cores

Pyrrole-3,4-dicarboxylates (e.g., Di-t-butyl 2-(cyclohexylimino)-2,5-dihydro-5-oxo-1-phenyl-1H-pyrrole-3,4-dicarboxylate)

These derivatives feature a non-aromatic, partially saturated pyrrole ring. Substituents like cyclohexylimino and phenyl groups introduce steric and electronic effects, as evidenced by melting points (57–109°C) and yields (82–95%). The lack of aromaticity in the core reduces conjugation, impacting UV absorption and reactivity .

Thiophene-3,4-dicarboxylates (e.g., Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate)

Bromine substituents at the 2- and 5-positions enhance electrophilicity, facilitating cross-coupling reactions. The thiophene core’s sulfur atom contributes to distinct electronic properties compared to nitrogen-containing heterocycles .

Furan and Oxazole Derivatives

3,4-Dimethyl Furan-3,4-dicarboxylate

This furan-based analogue lacks nitrogen but retains ester groups. The furan oxygen atom increases polarity, affecting solubility (melting point: 46–49°C). Its reactivity differs due to the electron-rich oxygen heterocycle .

3,4-Dimethyl 1,2-Oxazole-3,4-dicarboxylate

This structural feature may improve binding affinity in biological targets but reduces thermal stability compared to isoquinoline derivatives .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
3,4-Dimethyl isoquinoline-3,4-dicarboxylate Isoquinoline 3,4-dimethyl ester C₁₄H₁₃NO₄ 265.26 N/A N/A
2-tert-Butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate 3,4-Dihydroisoquinoline 2-tert-butyl, 4-methyl ester C₁₆H₂₁NO₄ 291.34 N/A N/A
Dimethyl 3,4-pyridinedicarboxylate Pyridine 3,4-dimethyl ester C₉H₉NO₄ 195.17 N/A N/A
Di-t-butyl pyrrole-3,4-dicarboxylate Pyrrole 2-cyclohexylimino, di-t-butyl ester C₂₀H₂₈N₂O₄ 360.45 57–59 85
Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate Thiophene 2,5-dibromo, 3,4-dimethyl ester C₈H₆Br₂O₄S 401.01 N/A N/A

Biological Activity

3,4-Dimethyl isoquinoline-3,4-dicarboxylate is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex isoquinoline structure with two carboxylate groups at the 3 and 4 positions. This configuration allows for various interactions with biological targets, influencing its activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation.
  • Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes.
  • Cell Signaling Influence : Alters gene expression related to cell growth and apoptosis.

The biological effects of this compound are mediated through multiple pathways:

  • Enzyme Interaction : The compound binds to active sites of enzymes, modulating their activity.
  • Gene Regulation : It interacts with transcription factors, affecting gene transcription.
  • Metabolic Pathway Alteration : Influences metabolic enzymes leading to changes in energy production.

Anticancer Studies

A study highlighted the antiproliferative effects of isoquinoline derivatives on various cancer cell lines. Among these derivatives, this compound demonstrated significant activity against leukemia and colon cancer cells. The selectivity index indicated a higher toxicity towards cancer cells compared to normal cells .

Enzyme Inhibition

Research has shown that this compound inhibits leucine aminopeptidase (LAP), a key enzyme in protein metabolism. Molecular docking studies revealed strong binding affinity, suggesting its potential as a therapeutic agent for conditions requiring LAP modulation .

Toxicological Profile

Toxicity assessments indicate that at lower concentrations, the compound exhibits beneficial effects without significant adverse effects on mammalian cells. However, higher doses may lead to cellular damage and oxidative stress .

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInhibits proliferation in leukemia and colon cancer cells
Enzyme InhibitionModulates activity of leucine aminopeptidase
Gene ExpressionAlters expression related to apoptosis and cell growth
ToxicityLow toxicity at therapeutic doses; adverse effects at high doses

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that this compound significantly reduced the viability of camptothecin-resistant CEM/C2 leukemia cells. The mechanism involved apoptosis induction through upregulation of pro-apoptotic genes .

Case Study 2: Enzyme Modulation

A study on enzyme kinetics revealed that this compound effectively inhibits LAP with an IC50 value indicating strong potency. This suggests its potential use in developing inhibitors for therapeutic applications targeting metabolic disorders .

Q & A

What are the standard synthetic routes for preparing 3,4-dimethyl isoquinoline-3,4-dicarboxylate in laboratory settings?

Level : Basic
Answer :
The compound is typically synthesized via cycloaddition reactions or cascade processes. For example, mesoionic oxazolium intermediates can react with acetylenic dipolarophiles (e.g., dimethyl acetylenedicarboxylate) under controlled conditions to yield pyrrole derivatives, as demonstrated in cycloaddition protocols . Advanced methods involve hydrolysis/cycloaddition/elimination cascades, where intermediates like dihydroquinoline derivatives are formed and further functionalized . Solvent choice (e.g., dimethylformamide) and stoichiometric control are critical for optimizing purity and yield.

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Level : Basic
Answer :

  • X-ray crystallography : Provides precise structural elucidation, including bond lengths, angles, and packing interactions. Monoclinic crystal systems (e.g., space group P21/c) are commonly observed, with unit cell parameters such as a = 14.3733 Å, b = 16.1159 Å, and β = 95.007° .
  • NMR spectroscopy : 1^1H and 13^13C NMR resolve ester groups and aromatic protons, though coupling patterns may require high-field instruments to address signal overlap .
  • UV-Vis spectroscopy : Identifies π→π* transitions in the isoquinoline core, with absorbance peaks typically between 250–300 nm .

How can researchers optimize the reaction yield when synthesizing this compound via cycloaddition reactions?

Level : Advanced
Answer :

  • Catalyst selection : Use silver carbonate or transition-metal catalysts to enhance nitrile oxide generation and regioselectivity .
  • Temperature control : Maintain reaction temperatures between 60–80°C to balance reaction rate and side-product formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) improve dipole interactions in cycloaddition steps .
  • In situ monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction time dynamically .

What are the critical safety considerations when handling this compound in laboratory environments?

Level : Basic
Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts .
  • Waste disposal : Neutralize acidic/basic residues before disposal, and segregate halogenated waste if brominated analogs are synthesized .

How do computational methods like DFT aid in understanding the electronic structure and reactivity of this compound?

Level : Advanced
Answer :
Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO), elucidating electron-rich regions prone to electrophilic attack. For example, the ester carbonyl groups exhibit high electrophilicity, making them reactive sites for nucleophilic substitution or reduction . DFT also models transition states in cycloaddition pathways, helping rationalize regioselectivity and reaction barriers .

What are the common challenges in interpreting NMR data for this compound, and how can they be addressed?

Level : Advanced
Answer :

  • Signal overlap : Aromatic protons in the isoquinoline core may produce complex splitting patterns. Use 2D NMR (e.g., COSY, HSQC) to resolve coupling networks .
  • Solvent effects : Deuterated DMSO or CDCl3_3 can shift ester methyl signals; compare with calculated chemical shifts from DFT for validation .
  • Dynamic effects : Rotameric equilibria of ester groups may broaden signals. Acquire spectra at higher temperatures (e.g., 50°C) to sharpen peaks .

How can the ester groups of this compound be selectively reduced, and what reagents are most effective?

Level : Advanced
Answer :

  • LiAlH4_4 : Reduces esters to primary alcohols but may over-reduce aromatic systems if not carefully controlled .
  • NaBH4_4 with additives : Selective reduction is achievable using NaBH4_4/CeCl3_3 (Luche conditions) to target ester groups without affecting the heterocyclic core .
  • Catalytic hydrogenation : Pd/C or Raney Ni under H2_2 pressure can reduce esters to alcohols, though substrate solubility in ethanol/THF is critical .

What role does this compound play in medicinal chemistry research?

Level : Advanced
Answer :
The compound serves as a precursor for bioactive dihydroquinoline and tetrahydroisoquinoline derivatives, which are scaffolds in kinase inhibitors and antimicrobial agents . Functionalization at the 2- and 5-positions (e.g., iodination or aminolysis) enhances binding affinity to biological targets, as shown in structure-activity relationship (SAR) studies .

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